molecular formula C12H15ClN2O2 B1465060 N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220020-61-0

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1465060
CAS No.: 1220020-61-0
M. Wt: 254.71 g/mol
InChI Key: YTBFCANHBMHZJA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antiparasitic agents. This compound, with a molecular formula of C12H15ClN2O2 and a molecular weight of 254.71 , serves as a vital chemical intermediate. Its primary research value lies in its role as a key building block in the synthesis of more complex, bioactive molecules. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications. One of the most prominent applications of this compound is in the discovery and optimization of the benzoxaborole class of therapeutics . Research indicates that this chemical scaffold was utilized in the development of DNDI-6148, a preclinical candidate identified for the treatment of Visceral Leishmaniasis (VL) . VL is a neglected parasitic disease that is fatal if untreated, creating an urgent need for new, effective oral treatments . The compound's structure contributes to potent antileishmanial activity, specifically through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a key molecular target . This mechanism is distinct from older therapies, underscoring the compound's value in creating innovative treatment options. Researchers will find this intermediate critical for projects aimed at hit-to-lead optimization and investigating new pathways in infectious disease drug discovery.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-2-1-9(14)7-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBFCANHBMHZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187234
Record name N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-61-0
Record name N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide generally involves two key stages:

This approach is aligned with methods used for preparing tetrahydropyran-4-carboxamide compounds bearing aromatic amine substituents.

Preparation of Tetrahydropyran-4-carboxylic Acid Derivative

The starting material, tetrahydropyran-4-carboxylic acid, is often synthesized or procured as the key intermediate. The preparation process may involve:

  • Hydrolysis of corresponding esters or precursors under controlled temperature (20–150°C, preferably 30–130°C) and pressure conditions.
  • Isolation and purification by standard methods such as neutralization, extraction, filtration, concentration, distillation, recrystallization, or column chromatography.

Halogenation Step

The halogenation of the tetrahydropyran-4-carboxylic acid or its derivatives is a critical step to introduce the halogen functionality necessary for subsequent amidation.

  • Halogenating agents : Chlorine, bromine, thionyl chloride, thionyl bromide, oxalyl chloride, sulfuryl chloride, sulfuryl bromide, triphenylphosphine dichloride, and triphenylphosphine dibromide are commonly used.
  • Preferred agents : Thionyl chloride and oxalyl chloride are favored due to their efficiency and ease of handling.
  • Reaction conditions : Typically, 1.0 to 10 mols (preferably 1.0 to 5.0 mols) of halogenating agent per mole of tetrahydropyran-4-carboxylic acid are used.
  • The halogenation converts the acid to the corresponding acid chloride, which is more reactive for amidation.

Amidation Step

Following halogenation, the acid chloride intermediate undergoes amidation with 5-amino-2-chloroaniline to form the target amide.

  • Reaction conditions : Amidation is generally carried out under mild conditions to prevent side reactions, often in the presence of a base (such as triethylamine) to neutralize the generated acid.
  • Solvents : Common solvents include dichloromethane, tetrahydrofuran, or other inert organic solvents.
  • Purification : The crude product is purified by recrystallization or chromatographic techniques to yield the pure amide compound.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
Hydrolysis Ester precursor, aqueous conditions, 30–130°C Tetrahydropyran-4-carboxylic acid
Halogenation Thionyl chloride or oxalyl chloride, 1–5 mol equiv., inert solvent Tetrahydropyran-4-carbonyl chloride
Amidation 5-Amino-2-chloroaniline, base (e.g., Et3N), solvent This compound

Additional Research Findings and Notes

  • The halogenation step is crucial for activating the acid for amidation and must be carefully controlled to avoid overreaction or decomposition.
  • The choice of halogenating agent impacts reaction efficiency and purity of the intermediate.
  • Amidation with substituted anilines bearing electron-withdrawing groups such as chloro substituents requires optimization of reaction time and temperature to maximize yield.
  • Purification techniques such as recrystallization from suitable solvents or column chromatography are essential to achieve high purity necessary for pharmaceutical applications.
  • The methods discussed are consistent with industrial and laboratory-scale synthesis protocols for related tetrahydropyran carboxamide derivatives.

Summary Table of Preparation Parameters

Parameter Preferred Range/Condition Comments
Hydrolysis Temperature 30–130°C Controlled to optimize acid formation
Halogenating Agent Thionyl chloride or oxalyl chloride 1.0–5.0 mol equiv. per mole acid
Halogenation Temperature 20–150°C Avoid excessive heat to prevent side reactions
Amidation Solvent Dichloromethane, THF Inert solvents preferred
Base for Amidation Triethylamine or similar Neutralizes HCl byproduct
Purification Methods Recrystallization, column chromatography Ensures high purity

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group can produce aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide has garnered attention for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with critical signaling pathways involved in tumor growth.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Inhibition of cell cycle progression
U87MG15.3Induction of apoptosis via mitochondrial pathway

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro assays demonstrated that it possesses activity against a range of bacterial strains, suggesting its utility in developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

A notable study investigated the compound's effects on glioblastoma cells, revealing that it significantly inhibited tumor growth and reduced cell viability without affecting normal cells, indicating a favorable therapeutic index.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in materials science:

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with enhanced properties such as increased thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves interactions with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The target compound’s molecular weight (254.70) falls between HR442116 (250.29) and 6k (322.40). Bulkier substituents (e.g., benzyl in 6k) increase molecular weight significantly.
  • Purity : All analogs exhibit high purity (>95%), suggesting robust synthetic protocols.
  • Melting Point : 6k’s lower melting point (151–153°C) compared to other analogs (e.g., 215–217°C for 7a in ) may reflect reduced crystallinity due to the 5-hydroxy group.

Biological Activity

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring, an amine group, and a chlorophenyl moiety, which contribute to its unique pharmacological properties. The presence of the amino group suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Structural Feature Description
Tetrahydropyran Ring A saturated six-membered ring that may influence solubility and bioavailability.
Chlorophenyl Group Enhances lipophilicity and may interact with various receptors.
Amine Functionality Potential for hydrogen bonding with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing chlorophenyl groups have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Studies have demonstrated that related compounds can inhibit specific kinases involved in cancer progression. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit the AKT signaling pathway in glioblastoma cells, indicating that this compound may also target similar pathways .

Case Studies

  • Inhibition of Glioma Cell Growth
    • A study evaluated the anticancer potential of compounds structurally related to this compound against glioma cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, particularly through inhibition of the AKT pathway .
  • Antiviral Activity
    • Another research effort focused on novel substituted analogues that demonstrated potent inhibitory effects against human adenovirus (HAdV). Compounds with structural similarities showed selectivity indexes greater than 100, indicating promising antiviral activity .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer signaling pathways.
  • Antimicrobial Mechanisms : The presence of the amine and chlorophenyl groups may enhance membrane permeability or disrupt cellular processes in bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step process involving:

Protection of the amine group : Use 3,4-dihydro-2H-pyran (DHP) under acidic conditions (e.g., pyridinium p-toluenesulfonate) to protect reactive amines .

Carboxamide coupling : Employ coupling reagents like EDCI/HOBt or DCC to link tetrahydro-2H-pyran-4-carboxylic acid to the 5-amino-2-chlorophenyl moiety .

Deprotection : Remove protective groups using mild acidic conditions (e.g., HCl in dioxane) to yield the final product.

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., THF or DCM) to improve yields .

Q. How is the structural identity of this compound validated in academic research?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks. For example, the tetrahydro-2H-pyran ring protons appear as distinct multiplet signals between δ 1.5–4.0 ppm, while the aromatic protons of the 5-amino-2-chlorophenyl group resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS (e.g., APCI or ESI) to detect [M+H]+^+ or [M+Na]+^+ ions .
  • Elemental Analysis : Verify purity (>95%) via C/H/N analysis.

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to assess baseline toxicity.
  • Target-specific screening : Test against enzymes like kinases or proteases if the compound is hypothesized to interact with these targets. For example, analogs of tetrahydro-2H-pyran carboxamides have been screened for anti-leishmanial activity .
  • Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via LC-MS under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Methodology :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering in tetrahydro-2H-pyran) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings. For example, HMBC can confirm carboxamide connectivity between the pyran and phenyl groups .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) .

Q. What strategies are effective for optimizing reaction yields during scale-up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (30–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 5–20 mol% DIPEA) .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., coupling reactions) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify metabolic hot spots .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tetrahydro-2H-pyran ring in aqueous environments .
  • QSAR Models : Train models on datasets of carboxamide derivatives to predict clearance rates and half-lives .

Q. What advanced techniques are used to study protein-binding interactions of this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) with immobilized target proteins .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd_\text{d}) and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Resolve binding modes at near-atomic resolution for large protein complexes .

Methodological Challenges and Solutions

Q. How to address low yields in the final deprotection step?

  • Solution :

  • Alternative Protecting Groups : Replace DHP with Boc (tert-butyloxycarbonyl), which can be removed under milder acidic conditions (e.g., TFA in DCM) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. What analytical methods detect trace impurities in the synthesized compound?

  • Solution :

  • UHPLC-QTOF : Achieve ppm-level detection of byproducts using a C18 column and gradient elution (ACN/water + 0.1% formic acid) .
  • NMR Relaxation Editing : Suppress signals from the main compound to amplify impurity peaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

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